methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be achieved through a cyclization reaction involving a suitable precursor. The sulfonamide group is then introduced via a sulfonation reaction, followed by esterification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 4-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and applications.
Triazolo[1,5-a]pyridines: These compounds also contain a fused ring system and are studied for their biological activities.
Uniqueness
Methyl 4-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate is unique due to the presence of the sulfonamide group, which can enhance its solubility and biological activity. Additionally, the specific substitution pattern on the pyrazolo[1,5-a]pyridine core can lead to distinct interactions with molecular targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
methyl 4-(pyrazolo[1,5-a]pyridin-5-ylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(19)11-2-4-14(5-3-11)23(20,21)17-12-7-9-18-13(10-12)6-8-16-18/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUKPWGQEXYLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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